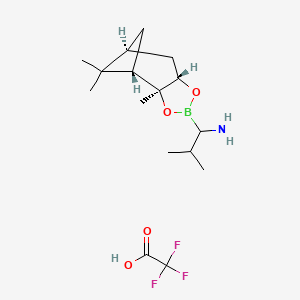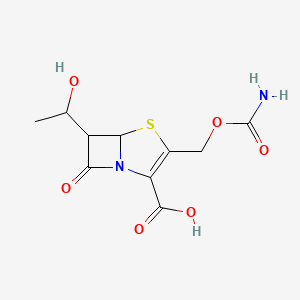![molecular formula C21H22O4 B14792955 4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)
4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one, also known as oxypeucedanin, is a naturally occurring furanocoumarin. This compound is found in various plants, including species of the genus Angelica and Citrus. It has been studied for its diverse biological activities, including its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one typically involves the following steps:
Formation of the Furanocoumarin Core: The core structure of furanocoumarin is synthesized through a series of cyclization reactions involving appropriate precursors.
Alkylation: The final step involves the alkylation of the furanocoumarin core with the appropriate alkyl halide to introduce the 3,3-dimethyloxiran-2-yl group
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its natural occurrence and extraction from plant sources. large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxirane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while substitution reactions can yield various substituted furanocoumarins .
Applications De Recherche Scientifique
4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of furanocoumarins and their derivatives.
Biology: The compound has been studied for its effects on various biological systems, including its potential as an anti-inflammatory and anti-cancer agent.
Medicine: Research has shown that it may have therapeutic potential in treating conditions such as cancer, inflammation, and microbial infections.
Industry: It is used in the development of new pharmaceuticals and as a natural product in the cosmetic industry .
Mécanisme D'action
The mechanism of action of 4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one involves several molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anti-cancer: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Anti-microbial: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death
Comparaison Avec Des Composés Similaires
4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one can be compared with other similar furanocoumarins:
4-[(3,3-Dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one: Similar structure but different functional groups.
9-[(3,3-Dimethyloxiran-2-yl)methoxy]-4-methoxyfuro[3,2-g]chromen-7-one: Contains a methoxy group at the 4-position.
®-9-((3,3-Dimethyloxiran-2-yl)methoxy)-4-methoxyfuro(3,2-g)chromen-7-one: A stereoisomer with a methoxy group at the 4-position .
These compounds share similar core structures but differ in their functional groups and stereochemistry, which can lead to variations in their biological activities and applications.
Propriétés
Formule moléculaire |
C21H22O4 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
4-[5-(3,3-dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O4/c1-13(11-19-21(2,3)25-19)5-4-6-14-15-7-8-20(22)24-18(15)12-17-16(14)9-10-23-17/h5,7-10,12,19H,4,6,11H2,1-3H3 |
Clé InChI |
VTWICSLJQQTHER-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CC4C(O4)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14792872.png)
![1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14792880.png)

![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)
![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)

![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)


![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)

![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
